

# Unraveling the Profile of CPW-86-363: A Novel Cephalosporin Antibiotic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CPW-86-363

Cat. No.: B15560590

[Get Quote](#)

For the attention of researchers, scientists, and drug development professionals, this technical overview consolidates the publicly available information on the discovery and origin of the compound **CPW-86-363**. Despite a comprehensive search, detailed experimental protocols, extensive quantitative data, and in-depth mechanistic studies remain largely within proprietary confines, limiting the scope of this guide.

**CPW-86-363** is identified as a novel, broad-spectrum cephalosporin antibiotic. The compound emerged from the research and development activities of Sandoz Forschungsinstitut Ges.mbH, located in Vienna, Austria, during the 1980s. Its chemical abstracts service (CAS) number is 84080-55-7.

## Discovery and Origin

While a specific discovery paper or patent explicitly detailing the initial synthesis and rationale for the development of **CPW-86-363** is not publicly available, its origin can be traced to the intensive research into third-generation cephalosporins by pharmaceutical companies during that era. The designation "CPW" likely refers to an internal Sandoz project code. The primary focus of research on this compound, as evidenced by published literature, was on its pharmacokinetic properties.

## Pharmacokinetic Profile

Key insights into the behavior of **CPW-86-363** in biological systems come from comparative studies. Research conducted on healthy volunteers and in animal models provides a

foundational understanding of its absorption, distribution, metabolism, and excretion.

## Human Pharmacokinetics

A study in healthy volunteers compared the pharmacokinetics of **CPW-86-363** with another cephalosporin, latamoxef, after a 1 gram intravenous bolus injection. While both compounds exhibited similar distribution properties, **CPW-86-363** was found to be eliminated from the body significantly faster. A notable difference in their elimination pathways was observed: latamoxef is primarily excreted via urine, whereas **CPW-86-363** is also excreted into the bile.

This study also investigated the formation of N-methyl-thiotetrazole (NMTT), a side chain common to both cephalosporins that has been associated with coagulopathies. The formation of NMTT was found to be higher for latamoxef than for **CPW-86-363**, suggesting a greater instability of the parent latamoxef molecule.

## Preclinical Pharmacokinetics in a Septicemic Rabbit Model

Further pharmacokinetic evaluations were conducted in both healthy and septicemic rabbits to understand how infection affects the drug's properties. This research compared **CPW-86-363** with gentamicin, penicillin G, and latamoxef. In septicemic rabbits, a significant decrease in serum drug levels of **CPW-86-363**, penicillin G, and latamoxef was observed during the early distribution phase, which correlated with an elevation in body temperature. Conversely, gentamicin showed increased serum levels in the early stages.

Interestingly, no significant differences were found in the tissue fluid levels for any of the tested antibiotics between healthy and septicemic rabbits. The observed changes in serum concentrations are thought to be due to hemodynamic alterations and increased permeability of blood vessels during sepsis. The differing behaviors among the antibiotics are likely related to their distinct physicochemical characteristics.

## Antibacterial Spectrum and Mechanism of Action

**CPW-86-363** is described as a broad-spectrum cephalosporin. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial pathogens, are not available in the public domain.

As a cephalosporin, the presumed mechanism of action of **CPW-86-363** involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. The disruption of this process leads to a weakening of the bacterial cell wall and subsequent cell lysis.

Due to the lack of specific studies on **CPW-86-363**'s interaction with PBPs or other molecular targets, a detailed signaling pathway diagram cannot be constructed at this time.

## Data Summary

The limited quantitative data from the available abstracts are summarized below.

Table 1: Comparative Pharmacokinetic Observations

| Feature                   | CPW-86-363           | Latamoxef       |
|---------------------------|----------------------|-----------------|
| Elimination Rate          | Significantly faster | Slower          |
| Primary Elimination Route | Urine and Bile       | Primarily Urine |
| NMTT Formation            | Lower                | Higher          |

## Experimental Protocols

Detailed experimental methodologies from the cited studies are not fully accessible in the public literature. The available abstracts indicate the following general approaches:

- Human Pharmacokinetic Study: A comparative study in healthy volunteers involving the intravenous bolus injection of 1 gram of **CPW-86-363** and latamoxef. Serum and urine concentrations of the parent drugs and the N-methyl-thiotetrazole side chain were measured over time.
- Septicemic Rabbit Study: Pharmacokinetic parameters of **CPW-86-363** were compared in healthy and septicemic rabbits. Sepsis was induced, and serum and tissue fluid drug concentrations were monitored following administration.

## Logical Relationship Diagram

While a detailed signaling pathway cannot be generated, a logical workflow of the known research progression for **CPW-86-363** can be visualized.



[Click to download full resolution via product page](#)

Caption: Logical workflow of the known research on **CPW-86-363**.

## Conclusion

**CPW-86-363** represents a novel cephalosporin antibiotic developed by Sandoz with a distinct pharmacokinetic profile compared to its contemporaries. The available research highlights its faster elimination and dual excretory pathway. However, a comprehensive understanding of its discovery, synthesis, full antibacterial spectrum, and precise mechanism of action is hampered by the limited availability of public data. Further insights into this compound would require access to proprietary research from its development era.

- To cite this document: BenchChem. [Unraveling the Profile of CPW-86-363: A Novel Cephalosporin Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15560590#discovery-and-origin-of-compound-cpw-86-363>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)